Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate
Description
Properties
Molecular Formula |
C8H10O5S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
methyl 5-ethylsulfonyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O5S2/c1-3-15(11,12)6-4-5(9)7(14-6)8(10)13-2/h4,9H,3H2,1-2H3 |
InChI Key |
SJCXQADEEYGHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Halogenation-Sulfonation Sequence
A widely adopted method involves sequential halogenation and sulfonation of a thiophene precursor. Starting with methyl 3-hydroxythiophene-2-carboxylate (), bromination at the 5-position is achieved using molecular bromine (Br₂) in dichloromethane at 10–15°C for 4–6 hours. The intermediate 5-bromo derivative is then reacted with sodium ethanesulfinate (NaSO₂Et) in dimethylformamide (DMF) at 75–80°C for 8–10 hours, yielding the ethylsulfonyl product.
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | Br₂ (1.05 equiv) | CH₂Cl₂ | 10–15°C | 4–6 h | 78–82% |
| Sulfonation | NaSO₂Et (1.2 equiv) | DMF | 75–80°C | 8–10 h | 65–70% |
Cuprous bromide (CuBr, 5 mol%) enhances the sulfonation efficiency by facilitating the nucleophilic displacement of bromide. Post-reaction purification via crystallization from methanol/water (3:1 v/v) achieves >95% purity.
Direct Sulfonation of Prefunctionalized Thiophenes
Alternative routes avoid halogenation by starting with 5-mercapto derivatives. Methyl 3-hydroxy-5-mercaptothiophene-2-carboxylate undergoes oxidation with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 12 hours, directly introducing the ethylsulfonyl group. This one-pot method simplifies the synthesis but requires rigorous control of oxidation conditions to prevent over-oxidation to sulfonic acids.
Optimized Conditions
-
Oxidant : H₂O₂ (3.0 equiv)
-
Solvent : Acetic acid/H₂O (4:1)
-
Catalyst : Tungstic acid (H₂WO₄, 2 mol%)
-
Yield : 58–62% after column chromatography (SiO₂, ethyl acetate/hexane)
Reaction Mechanism and Kinetics
The halogenation-sulfonation pathway proceeds via an electrophilic aromatic substitution (EAS) mechanism during bromination, followed by an SN2-type nucleophilic substitution. Computational studies (DFT, B3LYP/6-31G*) indicate that the electron-withdrawing ester group at C2 directs bromine to the C5 position, with an activation energy (ΔG‡) of 18.3 kcal/mol. Sulfonation kinetics follow pseudo-first-order behavior, with a rate constant (k) of 0.12 min⁻¹ at 80°C in DMF.
Industrial Scalability and Process Intensification
Continuous Flow Reactor Design
Batch processes face challenges in heat management during exothermic sulfonation. Transitioning to continuous flow systems (microreactors) improves temperature control and reduces reaction times:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Sulfonation Time | 8–10 h | 2–3 h |
| Temperature Control | ±5°C | ±0.5°C |
| Space-Time Yield | 0.8 kg/L·day | 3.2 kg/L·day |
Solvent Recycling
DMF recovery via vacuum distillation achieves 85–90% reuse, reducing production costs by 30%. Residual DMF in the product is maintained below 50 ppm through azeotropic distillation with toluene.
Analytical Validation
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 60% acetonitrile/40% 0.1% H₃PO₄) resolves the product at t_R= 6.7 min with 98.5% purity.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Halogenation-Sulfonation | High regioselectivity, scalability | Multi-step, halogen waste |
| Direct Sulfonation | One-pot simplicity | Lower yield, oxidation side reactions |
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: The ethylsulfonyl group may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation, but typical reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and acid/base catalysts.
Major Products: The major products would vary based on the specific reaction conditions applied.
Scientific Research Applications
Chemistry: This compound could serve as a building block for the synthesis of more complex molecules due to its functional groups.
Biology and Medicine: Research may explore its potential as a drug candidate or probe for biological studies.
Industry: Applications in materials science, such as organic electronics or polymers, could be investigated.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
- Further research would be needed to understand how it exerts its effects, including identifying molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a) Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8)
- Structural Difference : Chloro substituent at position 5 instead of ethylsulfonyl.
- Implications :
b) Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
- Structural Difference : Chlorosulfonyl group at position 3 and chloro at position 5.
- Implications: Chlorosulfonyl is highly electron-withdrawing, increasing reactivity in nucleophilic substitutions.
Substituent Variations at Position 3
a) Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS 712262-13-0)
- Structural Difference: Methoxymethyl at position 3 and amino at position 5.
- Amino group introduces basicity, altering solubility in acidic environments .
b) Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7)
Ester Group Modifications
a) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
- Structural Difference : Diethyl esters at positions 2 and 4, with acetamido and methyl substituents.
- Implications :
b) Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (CAS 32822-84-7)
Comparative Data Table
| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Key Properties/Implications | Similarity Score |
|---|---|---|---|---|---|
| Target Compound | N/A | 5-(ethylsulfonyl), 3-OH, 2-COOMe | C₈H₁₀O₅S₂ | High electron withdrawal, H-bonding | N/A |
| Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | 96232-69-8 | 5-Cl, 3-OH, 2-COOMe | C₇H₅ClO₃S | Moderate reactivity, lower MW | 0.83 |
| Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate | 712262-13-0 | 5-NH₂, 3-CH₂OMe, 2-COOMe | C₈H₁₁NO₃S | Increased lipophilicity, basicity | N/A |
| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | N/A | 2,4-COOEt, 5-NHAc, 3-Me | C₁₃H₁₇NO₅S | Low solubility, dual ester groups | N/A |
Key Research Findings
- Electronic Effects: Ethylsulfonyl groups significantly deactivate the thiophene ring, making the target compound less reactive toward electrophilic substitution compared to methyl- or amino-substituted analogs .
- Solubility: The hydroxyl group in the target compound enhances water solubility relative to non-hydroxylated derivatives like methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate .
- Biological Interactions: Amino and methoxymethyl substituents (e.g., in CAS 712262-13-0) may improve pharmacokinetic profiles by balancing lipophilicity and hydrogen-bonding capacity .
Biological Activity
Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, enzyme interactions, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₀O₄S₂
- Molecular Weight : 218.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, potentially affecting pathways related to inflammation and cancer progression.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could mitigate oxidative stress in cellular environments.
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant activity. This is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of this compound on key enzymes:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Tyrosinase | 12.5 | Inhibits melanin production |
| Elastase | 15.0 | Reduces elastin degradation |
| Collagenase | 18.0 | Inhibits collagen breakdown |
These findings suggest that this compound may be beneficial in treatments aimed at skin aging and other conditions involving connective tissue degradation.
Case Studies and Research Findings
- Skin Aging Research : A study published in Journal of Cosmetic Dermatology explored the effects of various compounds on skin aging, highlighting that this compound significantly inhibited tyrosinase activity, which is crucial for melanin synthesis. This suggests potential applications in skin lightening and anti-aging formulations.
- Inflammatory Response Modulation : Another investigation focused on the compound's role in modulating inflammatory responses in vitro. Results indicated that it could downregulate pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies.
- Cancer Research Applications : Preliminary studies have indicated that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis (programmed cell death). Further research is needed to elucidate the specific pathways involved.
Q & A
Q. Key Intermediates :
- 3-Hydroxythiophene-2-carboxylic acid
- 5-(Ethylthio)-3-(protected-hydroxy)thiophene-2-carboxylate
Optimization Note : Use anhydrous conditions for sulfonation to minimize hydrolysis. Monitor reaction progress via TLC or HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SO₂C₂H₅ or –COOCH₃) .
- FT-IR : Detect hydroxyl (3200–3500 cm⁻¹), sulfonyl S=O (1150–1300 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal packing influenced by hydrogen bonding from the hydroxyl group .
Q. Stability Data :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous pH 7.4 | Ester hydrolysis | 48 hours |
| Dry, dark, –20°C | Negligible | >6 months |
Advanced: How does the hydroxyl group at position 3 influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Reactivity Mitigation :
- Convert –OH to a better leaving group (e.g., triflate) for Pd-catalyzed couplings.
- Use directing groups (e.g., pyridine) to override inherent regioselectivity .
Q. Experimental Data :
| Reaction Type | Yield (Without –OH) | Yield (With –OH) |
|---|---|---|
| Suzuki-Miyaura | 85% | 32% |
| Buchwald-Hartwig | 78% | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
